molecular formula C12H16N4O4 B1398061 N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine CAS No. 925216-76-8

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine

Cat. No.: B1398061
CAS No.: 925216-76-8
M. Wt: 280.28 g/mol
InChI Key: GPTMJHMPMIKSBW-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMJHMPMIKSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 2,4-dinitrochlorobenzene with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted phenyl derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine has been investigated for its role as a pharmacological agent. It exhibits properties that may be beneficial in treating conditions related to the central nervous system (CNS). For instance, its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of piperidine compounds, including this compound, showed promise in alleviating symptoms of depression in animal models. The mechanism involved modulation of serotonin pathways, which are critical in mood regulation. This suggests potential applications in developing new antidepressant medications.

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound is utilized as a reagent for the detection of amines and other functional groups. Its ability to form stable colored complexes makes it valuable for quantitative analysis.

Data Table: Detection Sensitivity

Compound DetectedDetection Limit (µg/mL)Method Used
Aniline0.5Spectrophotometry
Ethanolamine0.3HPLC
Benzylamine0.2Colorimetric assay

This table illustrates the effectiveness of this compound as a reagent in various detection methods.

Materials Science

Polymer Chemistry

This compound has been explored for its potential in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research has shown that blending this compound with polyvinyl chloride (PVC) improved the material's resistance to thermal degradation. The enhanced properties make these blends suitable for applications in construction materials where durability is crucial.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to increased proton leakage and disruption of ATP synthesis. This mechanism is similar to that of other uncoupling agents and is of interest in the study of metabolic processes and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and biological studies .

Biological Activity

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine (commonly referred to as DNP-MP) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DNP-MP is characterized by its molecular formula C12H16N4O4C_{12}H_{16}N_{4}O_{4} and a molecular weight of approximately 272.28 g/mol. The compound features a piperidine ring substituted with a dinitrophenyl group, which enhances its reactivity and biological interactions. Its CAS number is 925216-76-8, and it is recognized for its potential applications in antimicrobial and antitumor studies.

The mechanism of action of DNP-MP involves its ability to uncouple oxidative phosphorylation in mitochondria. This process leads to increased proton leakage across the mitochondrial membrane, disrupting ATP synthesis. Such mechanisms are similar to those observed in other uncoupling agents, making DNP-MP a candidate for further investigation in metabolic studies and potential therapeutic applications.

Antimicrobial Activity

DNP-MP has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structural features often exhibit cytotoxic effects against various pathogens. The presence of the dinitrophenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against specific microorganisms.

Antitumor Activity

Research has shown that DNP-MP exhibits potent antitumor activity. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent. For instance, compounds structurally related to DNP-MP have been reported to have IC50 values in the low micromolar range against human cancer cell lines . The following table summarizes some relevant findings:

Cell Line IC50 (µM) Reference
MV4-11 (AML)1.10
MCF-7 (Breast)0.64
HEPG2 (Liver)0.41
A-549 (Lung)0.36

Case Studies

In a notable study, DNP-MP was evaluated for its binding affinity to various biological targets using molecular docking techniques. The results indicated strong interactions with specific proteins involved in cancer progression, suggesting that DNP-MP could serve as a lead compound for developing new anticancer therapies.

Another case study focused on the structural modifications of DNP-MP and their effects on biological activity. Variants of the compound were synthesized and tested for their cytotoxicity against different cancer cell lines. The modifications led to variations in potency, highlighting the importance of structural features in determining biological activity.

Potential Applications

DNP-MP's unique properties suggest several potential applications:

  • Antimicrobial Agent : Due to its significant antimicrobial activity, DNP-MP could be explored as a treatment option for infections caused by resistant pathogens.
  • Anticancer Drug Development : Its cytotoxic effects on tumor cells position DNP-MP as a candidate for further development as an anticancer drug.
  • Metabolic Research : Its mechanism as an uncoupling agent provides insights into metabolic processes that could be harnessed for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where the 2,4-dinitrophenyl group reacts with 1-methylpiperidin-4-amine. Key steps include:

  • Alkylation : Use of ethyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ or NaH) in solvents like ethanol or acetonitrile .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields vary with temperature (60–80°C optimal) and stoichiometric ratios (1:1.2 amine:halide recommended) .
    • Challenges : Competing side reactions (e.g., over-alkylation) may occur; monitoring via TLC or HPLC is critical .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dinitrophenyl proton signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass) .
  • IR Spectroscopy : Detection of nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N content .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of N-(2,4-dinitrophenyl) substitution in piperidine derivatives?

  • Approaches :

  • Steric Effects : Bulky substituents on the piperidine ring (e.g., 1-methyl group) direct substitution to para positions .
  • Catalytic Methods : Transition metals (e.g., Pd/C) may enhance nitro group reactivity in cross-coupling reactions .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nitro group activation .
    • Case Study : In related dinitrophenylpyridinamines, crystallographic data revealed intramolecular hydrogen bonding influencing regioselectivity .

Q. How does the electronic nature of the dinitrophenyl group impact biological activity in piperidine-based compounds?

  • Mechanistic Insights :

  • The electron-withdrawing nitro groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
  • Antimicrobial Activity : Pyrimidine derivatives with dinitrophenyl groups showed moderate activity against S. aureus (MIC = 16 µg/mL) .
    • Experimental Design :
  • Enzyme Assays : Test inhibition of cholinesterase or lipoxygenase using spectrophotometric methods .
  • Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) to study permeability .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Resolution Strategies :

  • Solvent Screening : Compare solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) under inert atmospheres .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .
    • Documented Variability : Piperidine derivatives often exhibit batch-dependent solubility due to residual solvents or polymorphic forms .

Q. What safety protocols are critical when handling this compound?

  • Laboratory Practices :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential nitro compound toxicity .
  • Waste Disposal : Segregate nitro-containing waste for incineration or professional treatment .
    • Emergency Measures : Neutralize spills with activated carbon and report exposures immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Reactant of Route 2
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N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.